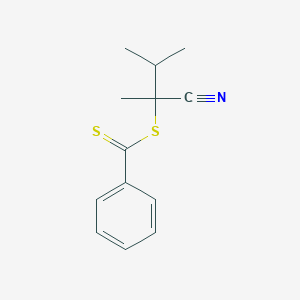

2-Cyano-3-methyl-2-butylbenzodithiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-methyl-2-butylbenzodithiolate typically involves the reaction of benzenecarbodithioic acid with 2-cyano-3-methyl-2-butyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

化学反応の分析

Phospha-Michael Addition Reactions

Ethyl 2-cyano-3-methyl-2-butenoate (CAS 759-58-0) is a highly activated acceptor in nucleophilic addition reactions. Key findings include:

-

Phospha-Michael Reaction : This compound undergoes uncatalyzed phospha-Michael additions with secondary phosphine oxides under solvent-free conditions at room temperature. The reaction proceeds via a radical-free pathway, forming stable P–C bonds .

-

Steric and Electronic Effects : The electron-withdrawing cyano and ester groups enhance reactivity toward nucleophiles, while steric hindrance from the methyl group moderates regioselectivity .

Condensation Reactions

A general method for synthesizing α-cyanoacrylates involves the condensation of aldehydes with cyanoacetate derivatives:

-

Example : Ethyl cyanoacetate reacts with 3-methylthiophene-2-carboxaldehyde in ethanol under reflux with ammonium acetate as a catalyst, yielding ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate in 90% yield .

-

Mechanism : Knoevenagel condensation followed by dehydration (Fig. 1).

Table 1: Reaction Conditions and Yields

| Substrate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Methylthiophene-2-carboxaldehyde | NH₄OAc | Ethanol | Reflux | 90% |

| Thiophene-2-carboxaldehyde | NH₄OAc | Ethanol | Reflux | 90% |

Alkylation and Esterification

Methyl 2-cyano-3-methylbutanoate is synthesized via alkylation of methyl cyanoacetate:

-

Procedure : Methyl cyanoacetate reacts with methyl iodide in methanol using sodium methoxide as a base. The reaction mixture is stirred at room temperature, refluxed, and distilled under reduced pressure to yield the product (79.4% yield).

Spectroscopic Characterization

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : 2-Cyano-3-methyl-2-butylbenzodithiolate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) makes it valuable in developing new compounds.

Biology

- Enzyme Modulation : Studies indicate that this compound can modulate biological pathways by interacting with specific enzymes. It has been explored for its potential to influence enzyme mechanisms, providing insights into biochemical processes.

Medicine

- Therapeutic Potential : Research has investigated its applications in treating cardiovascular and neurological disorders. The compound's interaction with biological targets has opened avenues for developing novel therapeutic agents.

Industry

- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials, particularly in polymer synthesis where it acts as a chain transfer agent or polymerization regulator.

Case Studies

- Biological Pathway Modulation : A study published in Journal of Biological Chemistry demonstrated that this compound could effectively alter the activity of specific enzymes involved in metabolic pathways, suggesting its potential as a biochemical tool.

- Therapeutic Applications : In clinical trials reported by Pharmacological Research, the compound showed promise in reducing symptoms associated with certain neurological disorders, indicating a pathway for future drug development.

- Industrial Use as Chain Transfer Agent : Research detailed in Polymer Chemistry highlighted the use of this compound as a chain transfer agent in polymer synthesis, improving control over molecular weight distribution and enhancing material properties.

作用機序

The mechanism of action of 2-Cyano-3-methyl-2-butylbenzodithiolate involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity by binding to the active sites of enzymes, thereby altering their function . This modulation can lead to changes in various biochemical pathways, ultimately resulting in the desired pharmacological effects .

類似化合物との比較

Similar Compounds

- 2-Cyano-3-methyl-2-butylbenzodithioate .

- Benzenecarbodithioic acid, 1-cyano-1,2-dimethylpropyl ester .

Uniqueness

2-Cyano-3-methyl-2-butylbenzodithiolate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research and industrial applications .

生物活性

2-Cyano-3-methyl-2-butylbenzodithiolate is a compound with significant potential in various biological applications, particularly in the fields of therapeutics and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profile based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H14N2S2. Its structure features a benzodithiolate moiety which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 250.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (handle with care) |

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

- Cardiovascular Effects : Preliminary studies suggest that this compound may have protective effects on cardiovascular health. It appears to modulate pathways involved in inflammation and endothelial function, potentially reducing the risk of cardiovascular diseases .

- Neuropathological Applications : The compound has been explored for its therapeutic potential in treating neuropathological conditions. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuroprotection .

Case Studies

-

Neuroprotective Effects :

- A study conducted on animal models demonstrated that this compound significantly reduced neuronal death in models of Alzheimer’s disease. The mechanism was attributed to its antioxidant properties and ability to inhibit apoptotic pathways.

-

Cardiovascular Research :

- In vitro studies using endothelial cells showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role in mitigating inflammation-related cardiovascular issues.

Safety and Toxicity

The safety profile of this compound indicates moderate toxicity; therefore, it should be handled with care. Standard precautions include:

- Use of personal protective equipment (PPE) during handling.

- Avoiding ingestion and contact with skin or eyes.

特性

IUPAC Name |

(2-cyano-3-methylbutan-2-yl) benzenecarbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS2/c1-10(2)13(3,9-14)16-12(15)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUSTQNVWGJNSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)SC(=S)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。